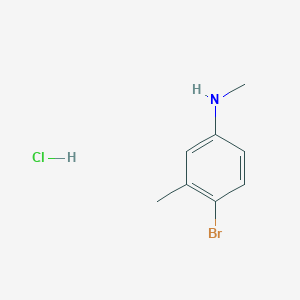

4-Bromo-N,3-dimethylaniline hydrochloride

Overview

Description

4-Bromo-N,3-dimethylaniline hydrochloride is not directly studied in the provided papers. However, the papers do discuss related compounds and reactions that can provide insights into the behavior of similar brominated aromatic compounds with substituents on the nitrogen atom. For instance, the stability of brominated naphthoquinone imine derivatives and the behavior of N,N-dimethylaniline in photochemical reactions with bromobenzene are explored .

Synthesis Analysis

The papers do not explicitly describe the synthesis of this compound. However, the synthesis of related compounds involves the use of aromatic amines and brominated compounds. For example, the reaction between aromatic amines and 3-bromocamphor leads to dehalogenation and the formation of camphor derivatives . This suggests that similar reductive dehalogenation methods could potentially be applied to synthesize this compound from corresponding brominated precursors.

Molecular Structure Analysis

While the molecular structure of this compound is not analyzed in the papers, the structure of related compounds is. The presence of a bromine atom on an aromatic ring can significantly affect the electronic properties of the molecule, as seen in the study of the degradation kinetics of a brominated naphthoquinone imine . The electronic effects of substituents on the aromatic ring and the nitrogen atom are crucial in determining the reactivity and stability of such compounds.

Chemical Reactions Analysis

The papers provide information on the chemical reactions of compounds similar to this compound. For instance, the reductive dehalogenation of 3-bromocamphor by N,N-dimethylaniline results in the formation of camphor and aryliminocamphor, indicating that N,N-dimethylaniline can act as a dehalogenating agent . Additionally, a photochemical reaction involving N,N-dimethylaniline and bromobenzene under UV radiation leads to a variety of products, suggesting that this compound might also undergo photochemical reactions under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the papers. However, the stability of brominated compounds in different conditions, such as the stability of a brominated naphthoquinone imine in ethanol, can provide insights into the stability of this compound in various solvents . The reactivity of N,N-dimethylaniline in photochemical reactions also suggests that the compound may have significant reactivity under light exposure .

Scientific Research Applications

Kinetics and Reaction Studies

Bromination Kinetics : 4-Bromo-N,3-dimethylaniline hydrochloride has been studied for its bromination kinetics in various acidic environments, which is crucial for understanding its reactivity and potential uses in synthesis (Bell & D. Maria, 1969).

Electrochemical Oxidation : The electrochemical oxidation properties of 4-Bromo-N,3-dimethylaniline in aqueous sulphuric acid solutions at a platinum electrode provide insights into its potential applications in electrochemical processes (Arias, Brillas & Costa, 1990).

Analytical Methods

HPLC Determination : High-Performance Liquid Chromatography (HPLC) has been utilized for determining the concentration of this compound in various reactions, indicating its role in analytical chemistry (Xing, 2010).

Ionic Liquid-Based Extraction : The compound has been a subject in the development of ionic liquid-based dispersive liquid-liquid microextraction methods, proving its importance in environmental analysis and water quality monitoring (Han, Yan & Row, 2011).

Synthesis and Chemical Reactions

- Synthesis and Reaction Pathways : Various studies have focused on the synthesis and reaction pathways of 4-Bromo-N,3-dimethylaniline and its derivatives. These studies are crucial for developing new chemical compounds and understanding the behavior of this compound in different chemical environments (Yu, 2008), (Zhang Xing-chen, 2008).

Applications in Drug Synthesis and Analysis

Role in Drug Synthesis : The compound's derivatives have been explored in the synthesis of various drugs, indicating its role as a precursor or intermediate in pharmaceutical chemistry. This includes studies on titanocenes as potential anti-cancer drugs and their synthesis involving 4-Bromo-N,3-dimethylaniline (Pampillón et al., 2006).

Drug Metabolism Studies : It has also been used in studying the metabolism of certain drugs in biological systems, providing insights into how drugs are processed in the body and aiding in the development of safer and more effective pharmaceuticals (Kanamori et al., 2002).

Safety and Hazards

The compound has several hazard statements including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-N,3-dimethylaniline hydrochloride is iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) . It is used as an internal standard in the determination of these iodine compounds .

Mode of Action

The exact mode of action of This compound It is known that it interacts with its targets (iodine compounds) in a way that allows it to serve as an internal standard in their determination . This suggests that it may bind to these compounds or react with them in a specific manner.

Biochemical Pathways

The biochemical pathways affected by This compound are likely related to iodine metabolism, given its role in the determination of iodine compounds . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound It is known to be soluble in methanol and insoluble in water , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of This compound Its primary known function is as an internal standard in the determination of iodine compounds , suggesting that its effects are likely related to this role.

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, it is incompatible with oxidizing agents, acids, and metals, and should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated place . These factors could potentially affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

4-Bromo-N,3-dimethylaniline hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with iodine, facilitating its determination in different matrices . The interactions between this compound and biomolecules are primarily based on its chemical structure, which allows it to form stable complexes with iodine and other analytes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The bromination of aromatic compounds, such as this compound, often involves free radical reactions, which can result in the formation of stable complexes with target molecules . These interactions are crucial for understanding the compound’s biochemical properties and effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. It has been noted that this compound is stable under certain conditions but may degrade when exposed to oxidizing agents, acids, or metals . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating the need for careful handling and storage of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that aromatic amines can cause toxic effects at high doses, including methemoglobinemia and other systemic effects . It is essential to determine the threshold effects and safe dosage levels to avoid adverse effects in experimental studies involving animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The metabolic pathways of aromatic amines often involve oxidation and conjugation reactions, which can lead to the formation of metabolites with different biological activities . Understanding these pathways is crucial for elucidating the compound’s role in biochemical reactions and its effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to different cellular compartments, affecting its localization and accumulation

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its activity and function in biochemical reactions and cellular processes.

properties

IUPAC Name |

4-bromo-N,3-dimethylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-6-5-7(10-2)3-4-8(6)9;/h3-5,10H,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMHAKCXROSMQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2172169-19-4 | |

| Record name | 4-bromo-N,3-dimethylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)

![2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2514817.png)

![methyl 4-(((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2514818.png)

![2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2514823.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2514825.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2514826.png)

![Potassium bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2514831.png)

![Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate](/img/structure/B2514832.png)

![N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide](/img/structure/B2514834.png)